molecular formula C9H11NO2 B1267761 2-Amino-3,4-dimethylbenzoic acid CAS No. 50419-58-4

2-Amino-3,4-dimethylbenzoic acid

Cat. No. B1267761
Key on ui cas rn: 50419-58-4
M. Wt: 165.19 g/mol
InChI Key: MUOBMUYSNYMSDM-UHFFFAOYSA-N
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Patent
US09315458B2

Procedure details

To a solution of 2-amino-3,4-dimethylbenzoic acid (50.0 g) in DMSO (500 mL) was added hydrobromic acid (174 mL) while keeping the internal temperature at 25 to 30° C., and the mixture was stirred overnight at room temperature. To the reaction mixture was added water (500 mL), and the mixture was stirred for 30 min. The precipitate was collected by filtration, and washed with water to give the title compound (102 g: containing DMSO).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
174 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:10]([CH3:11])=[C:9]([CH3:12])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[BrH:13].O>CS(C)=O>[NH2:1][C:2]1[C:10]([CH3:11])=[C:9]([CH3:12])[C:8]([Br:13])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC(=C1C)C
Name
Quantity
174 mL
Type
reactant
Smiles
Br
Name
Quantity
500 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 25 to 30° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=C(C(=O)O)C=C(C(=C1C)C)Br
Measurements
Type Value Analysis
AMOUNT: MASS 102 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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